Ammonium methanesulfonate
Description
Ammonium (B1175870) methanesulfonate (B1217627), with the chemical formula CH₃SO₃NH₄, is the salt formed from the neutralization of methanesulfonic acid with ammonia (B1221849). nih.govguidechem.com It is a white crystalline solid that is highly soluble in water. guidechem.com While its basic structure is straightforward, the compound serves as a parent for a vast and fascinating class of materials known as ammonium methanesulfonate analogs. These analogs are formed by replacing the hydrogen atoms of the ammonium cation with various organic groups, leading to a wide spectrum of physicochemical properties and applications.
The study of this compound is intrinsically linked to the development of methanesulfonic acid (MSA) chemistry. While MSA was first synthesized in the mid-19th century, the systematic investigation of its salts, including the ammonium salt, gained momentum in the 20th century with the broader exploration of sulfonate esters and their reactions. smolecule.com Early research was often focused on the fundamental properties and synthesis of these compounds.
A significant surge in interest in this compound and its derivatives, particularly quaternary ammonium methanesulfonates, occurred with the rise of ionic liquids. researchgate.net These salts, which are liquid at or near room temperature, offered a new class of "green" solvents and electrolytes with unique properties like low volatility, high thermal stability, and high ionic conductivity. researchgate.nethiyka.com This has led to a proliferation of research into synthesizing and characterizing a vast array of this compound analogs with tailored properties for specific applications. researchgate.net
The influence of this compound and its analogs extends across numerous scientific fields:
Atmospheric Chemistry: Methanesulfonic acid is a key product of the atmospheric oxidation of dimethyl sulfide (B99878), a significant biogenic sulfur compound. The subsequent reaction of MSA with ammonia and amines to form this compound particles is a crucial area of study in understanding atmospheric aerosol formation and its impact on climate. escholarship.orgnih.govfrontiersin.org Research has shown that amines can be more effective than ammonia in promoting particle formation with MSA. escholarship.org
Materials Science: this compound analogs are at the forefront of materials science research, particularly in the field of ionic liquids. researchgate.nethiyka.com These compounds are investigated as electrolytes in batteries and capacitors, as media for the synthesis of nanoparticles and composites, and as components of polymer electrolytes. researchgate.nethiyka.comresearchgate.net The ability to tune the properties of the ionic liquid by modifying the structure of the ammonium cation is a key advantage. researchgate.net
Organic Synthesis: this compound itself can act as a catalyst in various chemical reactions. guidechem.com Furthermore, its derivatives are used as phase-transfer catalysts and as reagents in a variety of organic transformations. researchgate.net The methanesulfonate anion is a good leaving group, making these compounds useful in substitution reactions.
Electrochemistry: The high ionic conductivity and wide electrochemical window of many this compound-based ionic liquids make them promising electrolytes for various electrochemical applications, including metal deposition and electrosynthesis. hiyka.comresearchgate.net
The true versatility of this compound chemistry lies in the vast structural diversity achievable by modifying the ammonium cation. The simple ammonium ion (NH₄⁺) can be substituted with one or more organic groups, leading to primary, secondary, tertiary, and quaternary ammonium cations. This structural variation has a profound impact on the physical and chemical properties of the resulting salt.
The nature of the organic substituent on the ammonium cation influences key properties such as:
Melting Point: The size, shape, and symmetry of the cation play a crucial role in determining the melting point of the salt. For instance, increasing the alkyl chain length on the ammonium cation can lead to lower melting points, a key feature in the design of ionic liquids. researchgate.net
Solubility: The choice of cation affects the solubility of the salt in different solvents.
Hydrogen Bonding: The presence of N-H bonds in primary, secondary, and tertiary ammonium cations allows for hydrogen bonding interactions, which can influence the crystal structure and bulk properties of the material. nih.govresearchgate.net
Ionicity and Conductivity: The nature of the cation impacts the degree of ion pairing and, consequently, the ionic conductivity of the molten salt or its solutions. researchgate.net
This structural tunability allows for the design of "task-specific" ionic liquids and other materials with properties optimized for a particular application. scispace.com
Data at a Glance
Physicochemical Properties of Selected this compound Analogs
| Compound Name | Cation Structure | Melting Point (°C) | Key Application Areas |
| This compound | NH₄⁺ | - | Atmospheric chemistry studies, organic synthesis |
| Diethylmethylthis compound | [N(C₂H₅)₂(CH₃)H]⁺ | 37.7 aip.org | Ionic liquid, electrochemistry, materials science hiyka.com |
| (3,5-Dimethyladamantan-1-yl)this compound | C₁₂H₂₂N⁺ | - | Pharmaceutical salt development nih.govresearchgate.net |
| Diisopropylthis compound | [N(i-C₃H₇)₂H₂]⁺ | - | Crystal engineering, study of hydrogen bonding researchgate.net |
| N,N,N-Dimethylbutylthis compound | [N(CH₃)₂(C₄H₉)H]⁺ | - | Electrochemical recovery of lead researchgate.net |
Summary of Key Research Findings
| Research Focus | Key Finding | Reference |
| Atmospheric Nucleation | Amines are more effective than ammonia in promoting new particle formation with methanesulfonic acid. | escholarship.org |
| Ionic Liquids | The structure of the ammonium cation significantly influences the physicochemical properties of methanesulfonate-based ionic liquids, enabling the design of task-specific materials. | researchgate.net |
| Crystal Structure | The crystal structure of (3,5-dimethyladamantan-1-yl)this compound reveals extensive hydrogen bonding networks. | nih.govresearchgate.net |
| Electrochemical Applications | N,N,N-Dimethylbutylthis compound shows promise as an electrolyte for the electrochemical recovery of lead from batteries. | researchgate.net |
| Supramolecular Chemistry | Diisopropylthis compound forms hydrogen-bonded cyclic dimers in the solid state. | researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
22515-76-0 |
|---|---|
Molecular Formula |
CH7NO3S |
Molecular Weight |
113.14 g/mol |
IUPAC Name |
azane;methanesulfonic acid |
InChI |
InChI=1S/CH4O3S.H3N/c1-5(2,3)4;/h1H3,(H,2,3,4);1H3 |
InChI Key |
QHYIGPGWXQQZSA-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)[O-].[NH4+] |
Canonical SMILES |
CS(=O)(=O)O.N |
physical_description |
Liquid |
Pictograms |
Irritant |
Related CAS |
75-75-2 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformation Pathways
Solution-Based Synthesis Approaches
Solution-based methods are fundamental to the synthesis of ammonium (B1175870) methanesulfonate (B1217627), offering control over reaction conditions and product purity.
Metathesis, or double displacement, reactions provide a versatile route for the preparation of quaternary ammonium methanesulfonates. This method typically involves the exchange of anions between a quaternary ammonium salt (commonly a halide) and a methanesulfonate salt. The choice of reactants and solvents is crucial to drive the reaction towards the desired product, often by precipitating an insoluble byproduct.
For instance, novel ionic liquids based on N-methyl-N-alkylpyrrolidinium or quaternary ammonium cations with methanesulfonate anions have been synthesized. rsc.orgmonash.edu These syntheses demonstrate the utility of metathesis for creating a diverse range of quaternary ammonium methanesulfonates with potential applications in "Green" chemistry. rsc.org The reaction can be represented generally as:
R₄N⁺X⁻ + M⁺CH₃SO₃⁻ → R₄N⁺CH₃SO₃⁻ + MX(s)
Where R represents alkyl or other organic groups, X is typically a halide, and M is a metal cation that forms an insoluble salt with X.
The direct neutralization of methanesulfonic acid with ammonia (B1221849) or an appropriate amine is a straightforward and common method for the synthesis of ammonium methanesulfonate and its substituted derivatives. escholarship.orgresearchgate.net This acid-base reaction is typically exothermic and requires careful control of temperature and pH to ensure the formation of the desired salt and to prevent decomposition. rsc.org
The reaction is as follows:
CH₃SO₃H + R₃N → [R₃NH]⁺[CH₃SO₃]⁻
In a typical laboratory-scale synthesis, an aqueous solution of ammonia is slowly added to methanesulfonic acid with stirring until the solution reaches a neutral pH. rsc.org The resulting this compound can then be isolated by crystallization. rsc.org Studies on the reaction of methanesulfonic acid with various amines, such as methylamine (B109427) and dimethylamine (B145610), have been conducted to understand particle formation in the atmosphere, providing insights into the reaction kinetics and thermodynamics. escholarship.orgresearchgate.netnih.gov The efficiency of particle formation is influenced by the basicity and hydrogen-bonding capacity of the amine. researchgate.net
| Amine | Relative Efficiency in Particle Formation with MSA |
| Methylamine (MA) | High |
| Trimethylamine (B31210) (TMA) | Moderate |
| Dimethylamine (DMA) | Moderate |
| Ammonia (NH₃) | Low |
This table is based on findings from atmospheric studies and indicates the relative ability of different amines to form particles with methanesulfonic acid (MSA). escholarship.orgresearchgate.net
Solid-State and Intercalation Synthesis
Solid-state methods offer pathways to novel materials incorporating the methanesulfonate anion within a solid matrix.
Layered double hydroxides (LDHs) are a class of materials that can incorporate various anions between their positively charged layers. The intercalation of methanesulfonate anions into LDHs has been successfully demonstrated, leading to new hybrid materials. scirp.orgscirp.org This is typically achieved through anion exchange, where the original anion in the LDH interlayer (e.g., chloride) is replaced by methanesulfonate. scirp.orgscirp.org
For example, Li-Al-LDHs with intercalated methanesulfonate have been synthesized by first preparing a Li-Al-Cl precursor and then exchanging the chloride ions with methanesulfonate ions from a lithium methanesulfonate solution. scirp.orgscirp.org The successful intercalation is confirmed by techniques such as X-ray diffraction (XRD), which shows an increase in the interlayer spacing of the LDH. scirp.orgscirp.orgresearchgate.net The orientation and arrangement of the intercalated methanesulfonate anions can be influenced by factors such as temperature. scirp.orgscirp.org
| LDH System | Precursor Interlayer Anion | Intercalated Anion | Method |
| Li-Al-LDH | Cl⁻ | CH₃SO₃⁻ | Anion Exchange |
| Mg-Al-LDH | Various | Aromatic Sulfonates | Coprecipitation |
This table provides examples of LDH systems and the methods used for the intercalation of sulfonate anions. scirp.orgscirp.orgresearchgate.net
Synthesis of Polymeric and Supported this compound Catalysts
This compound moieties can be incorporated into or supported on polymeric structures to create catalysts with enhanced stability and recyclability.
The synthesis of sulfonated polymers often involves the use of monomers containing substituted ammonium counterions. nih.gov These polymeric materials find applications as ion-exchange membranes and catalysts. nih.gov The general approach involves polymerizing monomers that already contain the ammonium sulfonate group or by post-functionalizing a pre-existing polymer.
Supported catalysts can be prepared by impregnating a porous support material (e.g., silica (B1680970), alumina) with a solution containing the this compound, followed by drying and sometimes thermal treatment. epa.govresearchgate.netmpg.de The choice of support and the preparation method can significantly influence the dispersion and catalytic activity of the final material. researchgate.net Techniques such as co-precipitation and impregnation are commonly employed in the synthesis of supported catalysts. epa.govresearchgate.net
Directed Synthesis of Specific this compound Derivatives for Targeted Applications
The synthesis of this compound derivatives can be tailored to create molecules with specific functionalities for targeted applications, such as in catalysis or as functional materials.
For example, N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts have been developed for use in C-C and C-N cross-coupling reactions. nih.govacs.org These complexes are generated efficiently and show high effectiveness in important organic transformations like the Suzuki-Miyaura coupling. nih.gov
Another area of application is the synthesis of novel ionic liquids. By pairing quaternary ammonium cations with the methanesulfonate anion, low-cost ionic liquids with desirable properties such as thermal stability and a wide electrochemical window have been prepared. rsc.orgmonash.edu The synthesis often involves a metathesis reaction between a quaternary ammonium halide and a metal methanesulfonate. rsc.org
Furthermore, functionalized imidazole (B134444) derivatives bearing a benzenesulfonamide (B165840) moiety have been synthesized, where the synthetic route involves the formation of intermediate salts which can include methanesulfonates, leading to compounds with potential antimicrobial activity. mdpi.com The directed synthesis of such complex organic molecules highlights the versatility of this compound chemistry in creating compounds for specific biological or chemical applications.
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a powerful tool for elucidating the structure of ammonium (B1175870) methanesulfonate (B1217627) in solution, providing precise information about the chemical environment of the hydrogen and carbon atoms within its constituent ions.
Proton (¹H) NMR spectroscopy of ammonium methanesulfonate, typically conducted in a solvent like Deuterium oxide (D₂O), reveals distinct signals for the protons of the ammonium cation (NH₄⁺) and the methanesulfonate anion (CH₃SO₃⁻). The methyl protons (CH₃) of the methanesulfonate anion typically appear as a sharp singlet, as they are chemically equivalent and not coupled to other protons. The chemical shift of this peak provides information about the electronic environment of the methyl group. The protons of the ammonium cation also give rise to a signal, though its appearance can be influenced by exchange rates with the solvent and temperature. msu.edu
Carbon-13 (¹³C) NMR spectroscopy complements the proton NMR data by providing information about the carbon framework. In the case of this compound, a single resonance is observed for the methyl carbon of the methanesulfonate anion. The chemical shift of this carbon is characteristic of a methyl group attached to a sulfonyl moiety. spectrabase.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O Note: Chemical shifts (δ) are reported in parts per million (ppm) and can vary slightly based on experimental conditions such as solvent and concentration.
| Nucleus | Moiety | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|---|
| ¹H | Methanesulfonate Anion | CH₃ | ~2.8 | Singlet |
| ¹H | Ammonium Cation | NH₄⁺ | ~4.8 | Singlet (broadened by exchange) |
| ¹³C | Methanesulfonate Anion | CH₃ | ~39 | Singlet |
The chemical shifts observed in the NMR spectra of this compound are directly correlated with the molecular and electronic environments of the nuclei. The downfield shift of the methyl protons and carbon in the methanesulfonate anion, compared to a simple alkane, is attributable to the deshielding effect of the strongly electron-withdrawing sulfonyl group (-SO₃⁻). nih.gov
For the ammonium cation, the proton chemical shift is sensitive to factors such as concentration, temperature, and solvent. msu.edu This is primarily due to the influence of hydrogen bonding and chemical exchange phenomena. In aqueous solutions, the ammonium protons are in dynamic exchange with water protons, which can lead to a broadening of the NMR signal. The extent of hydrogen bonding between the ammonium cation and the methanesulfonate anion or solvent molecules significantly impacts the electronic shielding around the protons, thereby influencing their resonance frequency. doi.org
Vibrational Spectroscopy for Molecular Dynamics and Bonding Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, offers a detailed view of the vibrational modes of the functional groups within this compound. This provides critical information on bonding, molecular symmetry, and intermolecular interactions, particularly hydrogen bonding.
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of both the ammonium cation and the methanesulfonate anion. spectrabase.com A key feature of the spectrum is the evidence of hydrogen bonding between the N-H groups of the ammonium cation and the oxygen atoms of the sulfonate group (N-H···O). This interaction typically causes a broadening and a shift to lower frequencies (a red shift) of the N-H stretching vibrations compared to a "free" N-H group. youtube.comyoutube.com
The primary vibrational modes observed in the FT-IR spectrum include:
N-H Stretching: Broad bands typically observed in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretching vibrations within the hydrogen-bonded NH₄⁺ cation. mdpi.com
C-H Stretching: Asymmetric and symmetric stretching vibrations of the methyl group (CH₃) usually appear around 2900-3000 cm⁻¹.
N-H Bending: The asymmetric bending mode (ν₄) of the NH₄⁺ ion is found around 1400-1450 cm⁻¹. mdpi.com
S=O Stretching: Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonate group (-SO₃⁻) are prominent in the 1250-1050 cm⁻¹ region. researchgate.netnih.gov The splitting of the asymmetric S-O stretch can indicate coordination or strong ionic interaction. nih.govroyalsocietypublishing.org
C-S Stretching: The C-S stretching vibration is typically observed around 780 cm⁻¹. nih.gov
Table 2: Key FT-IR Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Assignment | Moiety | Vibrational Mode |
|---|---|---|---|
| 3200-2800 | N-H Stretch (H-bonded) | Ammonium | Stretching |
| 3000-2900 | C-H Stretch | Methanesulfonate | Stretching |
| ~1430 | N-H Bend (ν₄) | Ammonium | Bending |
| ~1200 | S=O Asymmetric Stretch | Methanesulfonate | Stretching |
| ~1050 | S=O Symmetric Stretch | Methanesulfonate | Stretching |
| ~780 | C-S Stretch | Methanesulfonate | Stretching |
Raman spectroscopy provides complementary information to FT-IR. According to the principle of mutual exclusion, for a molecule with a center of symmetry, vibrations that are Raman active are IR inactive, and vice versa. While this compound in a crystal lattice may not have a perfect center of symmetry, the two techniques often highlight different vibrational modes. libretexts.org Raman spectroscopy is particularly effective for observing symmetric vibrations and vibrations of non-polar bonds.
In the Raman spectrum of this compound, one would expect to observe:
N-H Stretching: The symmetric N-H stretching mode (ν₁) of the NH₄⁺ cation. mdpi.com
C-H Stretching: Symmetric and asymmetric C-H stretches of the methyl group.
S=O Stretching: A very strong, polarized band corresponding to the symmetric S=O stretch (ν₁) of the sulfonate group is typically a dominant feature in the Raman spectrum of methanesulfonates. researchgate.netnih.gov
C-S Stretching: The C-S symmetric stretch is also readily observed. nih.gov
Lattice Modes: At low frequencies (typically below 400 cm⁻¹), translational and rotational vibrations of the ions in the crystal lattice can be observed. nih.gov
The combination of FT-IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the compound. researchgate.netnih.gov
X-ray Diffraction (XRD) and Crystallographic Analysis
These N-H···O hydrogen bonds are the primary force governing the crystal packing, leading to an alternating arrangement of cations and anions. researchgate.net The analysis would reveal the specific geometry of these hydrogen bonds, including N···O distances and N-H···O angles, which are critical for understanding the stability and properties of the crystalline solid. The methanesulfonate anion itself is expected to adopt a distorted tetrahedral geometry around the sulfur atom. researchgate.net
Table 3: Expected Crystallographic Parameters for an Ammonium Salt This table presents typical parameters found in the crystallographic analysis of ammonium salts and is predictive for this compound.
| Parameter | Description | Expected Features |
|---|---|---|
| Crystal System | Classification of crystal based on unit cell parameters. | e.g., Orthorhombic, Monoclinic nih.govresearchgate.net |
| Space Group | Describes the symmetry elements of the crystal. | e.g., Pnma, P2₁/c nih.govresearchgate.net |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) defining the unit cell. | Specific values determined by XRD. |
| Hydrogen Bond Network | Intermolecular N-H···O interactions. | Extensive 3D network controlling crystal packing. researchgate.net |
| N···O Distances | Distance between donor nitrogen and acceptor oxygen. | Typically in the range of 2.8 - 3.0 Å. nih.gov |
Single-Crystal X-ray Diffraction for Definitive Crystal Structure Determination
Single-crystal X-ray diffraction provides precise information regarding the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, and bond angles. iucr.org An X-ray analysis of this compound has provided a definitive determination of its crystal structure. iucr.org The study revealed that the compound crystallizes in the monoclinic system with the space group C2/m. iucr.org
The methanesulfonate anion and the tetrahedral ammonium cation are positioned within the unit cell, each possessing crystallographic Cs symmetry. iucr.org The analysis, conducted at 296 K (23 °C), established the specific unit cell parameters that define the crystal lattice. iucr.org These foundational crystallographic data are essential for understanding the solid-state properties of the compound.
| Parameter | Value |
|---|---|
| Molecular Formula | CH₃SO₃⁻·NH₄⁺ |
| Molecular Weight | 113.138 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/m |
| a | 7.4993 (6) Å |
| b | 7.2882 (6) Å |
| c | 9.2342 (8) Å |
| β | 93.341 (7)° |
| Volume (V) | 503.85 (7) ų |
| Z (formula units per cell) | 4 |
| Temperature | 296 (1) K |
Powder X-ray Diffraction for Phase Identification and Interlayer Structure Assessment
Powder X-ray diffraction (PXRD) is a primary technique used for the identification of crystalline phases and for assessing structural characteristics of polycrystalline materials. unt.eduresearchgate.netnist.govgovinfo.gov For this compound, the diffraction pattern from a powdered sample was found to be in complete coincidence with the pattern calculated from the single-crystal X-ray analysis data. iucr.org This confirmation underscores the phase purity of the analyzed crystalline material and validates that the single-crystal structure is representative of the bulk powder sample.
While a standard indexed powder pattern is not detailed in the available research, the ability to generate a theoretical pattern from the established single-crystal parameters provides a reliable reference for phase identification in future studies. iucr.org
Supramolecular Interactions and Hydrogen Bonding Network Characterization
The crystal packing and stability of this compound are dictated by its supramolecular architecture, which is dominated by an extensive hydrogen bonding network. iucr.orgnih.govbath.ac.uk Supramolecular interactions, particularly hydrogen bonds, control molecular recognition and the crystal packing arrangement. nih.gov In the solid state of this compound, the interactions occur between the ammonium cation (NH₄⁺) and the methanesulfonate anion (CH₃SO₃⁻). iucr.org
Structural analysis reveals that the crystal structure is stabilized by N-H···O type hydrogen bonds. iucr.org Specifically, three of the four hydrogen atoms of the ammonium cation participate in the bonding scheme. iucr.org Each of the three oxygen atoms of the methanesulfonate anion acts as a hydrogen bond acceptor, bonding to a hydrogen atom from a neighboring ammonium cation. iucr.org This arrangement results in the formation of an infinite hydrogen-bonding chain that propagates through the crystal lattice, organized around the crystallographic twofold screw axis. iucr.org The H···O distance for one of the primary hydrogen bonds, H(3)···O(1), was determined to be 1.91 (5) Å. iucr.org This intricate network of charge-assisted hydrogen bonds is the primary force governing the supramolecular assembly of the ions in the crystal. researchgate.net
Thermal Analysis Methodologies for Phase Behavior Research
Differential Scanning Calorimetry (DSC) for Phase Transition Investigations
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to investigate thermal transitions such as melting, crystallization, and solid-state phase changes. researchgate.net
For this compound, thermal analysis has identified the presence of a phase transition. researchgate.netiaea.org A study utilizing adiabatic calorimetry, a technique closely related to DSC, observed a second-order phase transition at a temperature of 272.6 ± 0.5 K. iaea.org This transition indicates a change in the heat capacity and structure of the material without an associated latent heat. iaea.org The temperatures and enthalpies of phase transitions for this compound have been determined using DSC, providing key data on its thermodynamic behavior under varying temperatures. researchgate.net
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| Phase Transition Temperature | 272.6 ± 0.5 K (-0.55 ± 0.5 °C) | Adiabatic Calorimetry | iaea.org |
| Transition Type | Second-order | Adiabatic Calorimetry | iaea.org |
Thermogravimetric Analysis (TGA) for Decomposition Studies
Thermogravimetric Analysis (TGA) is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes. unca.edu This technique is primarily used to characterize the thermal stability and decomposition profile of materials. unca.eduresearchgate.net
Microscopic and Morphological Characterization Techniques
Microscopic techniques are essential for characterizing the external morphology of crystalline materials, including crystal habit, size, and surface topography. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for this purpose. researchgate.netnih.govnih.gov
The scientific community has utilized SEM to study related ammonium salts, such as ammonium sulfate (B86663) and ammonium perchlorate (B79767), to understand their particle size, shape, and surface features. These studies are crucial in fields like atmospheric science and materials engineering. However, direct morphological data and micrographs for this compound remain uncharacterized in the reviewed literature.
Therefore, this section cannot present detailed research findings, data tables, or micrographs specific to the SEM analysis of this compound as such information is not currently available in published scientific research. Further investigation and original research would be required to elucidate the surface and bulk morphology of this compound using SEM.
Electrochemical Behavior and Ion Transport Mechanisms
Investigations of Ionic Conductivity and Proton Conduction Mechanisms
The study of ionic conductivity and the underlying proton conduction mechanisms in ammonium (B1175870) methanesulfonates is crucial for understanding their potential in various electrochemical applications. Techniques such as Broadband Dielectric Spectroscopy (BDS) and Electrochemical Impedance Spectroscopy (EIS) are instrumental in characterizing these properties.
Broadband Dielectric Spectroscopy (BDS) for Electrical Conductivity Analysis
Broadband Dielectric Spectroscopy (BDS) is a powerful technique for investigating the molecular dynamics and charge transport in materials like ionic liquids. mdpi.com By applying an oscillating electrical field over a wide range of frequencies (from millihertz to megahertz), BDS can probe various processes, including ion migration and dipole reorientation. leeds.ac.ukindico.global The analysis of the frequency-dependent complex dielectric permittivity, electrical modulus, and conductivity provides insights into the electrical properties of the material. indico.global
Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity Determination
Electrochemical Impedance Spectroscopy (EIS) is a widely used steady-state technique for analyzing the interfacial properties and determining the ionic conductivity of electrolyte systems. mdpi.com The method involves applying a small sinusoidal voltage perturbation and measuring the resulting current response over a range of frequencies. youtube.comyoutube.com The resulting impedance data is often visualized in a Nyquist plot, which helps in identifying components like solution resistance and charge transfer resistance. mdpi.com
For ammonium methanesulfonates, EIS is employed to quantify their ionic conductivity. The bulk resistance of the material, obtained from the Nyquist plot, is used to calculate the ionic conductivity. youtube.com Research on N,N,N-dimethylbutylammonium methanesulfonate (B1217627) has shown how its conductivity can be optimized by varying the amounts of excess acid and water as a diluent. researchgate.net These measurements are critical for tailoring the electrolyte's transport properties for specific applications. researchgate.net
Below is a data table derived from research findings on the conductivity of N,N,N-dimethylbutylammonium methanesulfonate ([DMBA][MS]) mixtures, illustrating the impact of composition on ionic conductivity.
| Electrolyte Composition | Ionic Conductivity (S m⁻¹) |
|---|---|
| [DMBA][MS] + 1 M MSA | 5.1 |
| [DMBA][MS] + 1 M MSA + 1 M H₂O | 6.5 |
| [DMBA][MS] + 1 M MSA + 2 M H₂O | 7.8 |
| [DMBA][MS] + 2 M MSA | 6.8 |
| [DMBA][MS] + 2 M MSA + 1 M H₂O | 8.5 |
| [DMBA][MS] + 2 M MSA + 2 M H₂O | 10.1 |
Data sourced from studies on N,N,N-dimethylbutylthis compound mixtures. researchgate.net
Elucidation of Vehicle and Proton Hopping Conduction Mechanisms in Protic Ionic Liquids
Protic Ionic Liquids (PILs), such as ammonium methanesulfonates, exhibit distinct mechanisms for proton conduction. The two primary mechanisms are the vehicle mechanism and the proton hopping mechanism (also known as the Grotthuss mechanism). niigata-u.ac.jp
The vehicle mechanism involves the diffusion of protons as part of a larger molecule or ion, such as H₃O⁺. mpg.de In this process, the proton is transported along with its "vehicle" through the bulk of the liquid. niigata-u.ac.jp This is a common mode of proton conduction, particularly in aqueous systems. mpg.de
The Grotthuss mechanism , or proton hopping, describes the diffusion of an excess proton through a hydrogen-bond network. niigata-u.ac.jp This process involves the rapid transfer of a proton from one molecule to the next, leading to a cooperative motion of several protons at once. niigata-u.ac.jp This can result in enhanced proton conductivity. nist.gov
Studies have shown that the dominant proton conduction mechanism in PILs can be influenced by factors such as the acidity of the electrolyte. niigata-u.ac.jp It has been observed that the mechanism can shift from proton hopping to the vehicle mechanism as the acidity of the liquid increases. niigata-u.ac.jp Understanding these mechanisms is essential for designing PILs with high proton conductivity for applications like fuel cells. figshare.com
Electrochemical Stability and Potential Window Characterization of Ammonium Methanesulfonates
The electrochemical stability window (ESW) is a critical parameter for electrolytes, defining the potential range within which the substance is neither oxidized nor reduced. nih.gov This window is determined by the cathodic limit (reduction potential of the cation) and the anodic limit (oxidation potential of the anion). nih.gov Ionic liquids are known for their wide electrochemical windows, which is a significant advantage in many electrochemical applications. digitellinc.com
Electrochemical Applications in Metal Ion Recovery and Electrowinning
Recovery of Lead from Lead-Acid Batteries Using N,N,N-Dimethylbutylthis compound Ionic Liquids
The ionic liquid N,N,N-dimethylbutylthis compound has been evaluated for its potential in the electrochemical recovery of lead from spent lead-acid batteries. researchgate.net This application is part of a broader effort to develop more sustainable and efficient hydrometallurgical processes for metal recycling. mdpi.com
In this process, the ionic liquid serves as an electrolyte for the electrodeposition of lead. researchgate.net Research has focused on optimizing the transport properties of the ionic liquid, such as conductivity, density, and viscosity, by adjusting the composition with methanesulfonic acid (MSA) and water. researchgate.net The study demonstrated that the reduction of Pb(II) ions to metallic lead is a diffusion-controlled process. researchgate.net The morphology of the deposited lead was found to be strongly influenced by the deposition potential and the composition of the electrolyte. researchgate.net
The following table presents data on the physicochemical properties of N,N,N-dimethylbutylthis compound ([DMBA][MS]) based electrolytes.
| Electrolyte Composition | Density (g cm⁻³) | Viscosity (mPa s) |
|---|---|---|
| [DMBA][MS] + 1 M MSA | 1.24 | 112 |
| [DMBA][MS] + 1 M MSA + 1 M H₂O | 1.23 | 65 |
| [DMBA][MS] + 1 M MSA + 2 M H₂O | 1.22 | 42 |
| [DMBA][MS] + 2 M MSA | 1.26 | 88 |
| [DMBA][MS] + 2 M MSA + 1 M H₂O | 1.25 | 54 |
| [DMBA][MS] + 2 M MSA + 2 M H₂O | 1.24 | 36 |
Data sourced from studies on N,N,N-dimethylbutylthis compound mixtures. researchgate.net
Kinetic Studies of Metal Ion Reduction and Deposition Processes
The kinetics of metal ion reduction and deposition from methanesulfonate-based electrolytes have been the subject of various research endeavors, focusing on metals such as chromium, nickel, and zinc. These studies provide insight into the electrochemical behavior of the methanesulfonate system, which is relevant to understanding processes involving this compound.
In the case of chromium, electrodeposition from trivalent chromium solutions in methanesulfonate electrolytes proceeds in a stepwise manner. The electroreduction of Cr(III) complex ions leads to the formation of Cr(II) compounds as relatively stable intermediates. The actual deposition of chromium metal occurs through the discharge of Cr(II) hydroxocomplexes. ifa.mdresearchgate.net The kinetics of this process are influenced by the pH of the solution, with an increase in pH generally leading to a decrease in the maximum current density for Cr(III) discharge due to the formation of a Cr(III)-hydroxide film in the near-electrode layer. researchgate.net However, in the initial segment of the polarization curve, an increase in pH can enhance the rate of the electrochemical reaction, which may be attributed to the catalytic action of OH- ions. researchgate.net Bright chromium coatings can be obtained over a wider range of electrode potentials in methanesulfonate electrolytes compared to sulfate (B86663) electrolytes. ifa.md
For nickel electroplating, the overpotential for nickel ion electroreduction is influenced by the anion present, with the overpotential in methanesulfonate solutions being lower than in sulfate solutions but higher than in perchlorate (B79767) solutions. researchgate.net The rate of nickel deposition is also pH-dependent, with the overpotential decreasing as the pH increases from 1.5 to 4. This is linked to an increase in the surface pH due to the concurrent hydrogen evolution reaction. Tafel plots for nickel deposition from methanesulfonate electrolytes exhibit a bend, suggesting a change in the deposition mechanism with varying overpotential. researchgate.net At lower overpotentials, the electroreduction of nickel hydroxocomplexes is predominant, while at higher overpotentials, the direct discharge of nickel aquacomplexes becomes the primary process. researchgate.net
In the context of zinc electrodeposition, which is relevant for applications like redox flow batteries, the addition of other ions to methanesulfonate electrolytes can significantly affect the kinetics. For instance, the presence of chloride ions in a methanesulfonic acid (MSA) electrolyte can shift the nucleation potential in a positive direction, lower the nucleation overpotential, and enhance the kinetics of both zinc deposition and dissolution compared to pure MSA or sulfate-containing MSA electrolytes. uwaterloo.ca
The following table summarizes key kinetic findings for metal electrodeposition from methanesulfonate-based electrolytes:
Interactive Data Table: Kinetic Parameters of Metal Electrodeposition in Methanesulfonate Electrolytes
| Metal Ion | Key Kinetic Findings in Methanesulfonate Electrolytes | Reference |
| Chromium (III) | Stepwise reduction via Cr(II) intermediates. Deposition occurs from Cr(II) hydroxocomplexes. Kinetics are pH-dependent. | ifa.mdresearchgate.net |
| Nickel (II) | Overpotential is lower than in sulfate electrolytes. Tafel plots show a change in mechanism with overpotential. | researchgate.net |
| Zinc (II) | Addition of chloride enhances deposition and dissolution kinetics. | uwaterloo.ca |
Determination of Diffusion Coefficients for Electroactive Species
The diffusion coefficient of electroactive species is a critical parameter in understanding and modeling electrochemical processes, as it quantifies the rate at which ions are transported through the electrolyte to the electrode surface. While specific data for this compound is limited, studies on related methanesulfonate systems provide valuable insights.
For instance, in a study of tin electrodeposition from a Tin(II) methanesulfonate solution mixed with an ionic liquid and methanesulfonic acid, the process was found to be diffusion-controlled. The diffusion coefficient of the Tin(II) ions in this mixed solvent system was determined through both voltammetry and chronoamperometry, with the results from both methods showing good agreement. um.edu.my It was noted that the diffusion coefficient in this medium was significantly smaller than in aqueous solutions and was dependent on the anion of the ionic liquid used. um.edu.my
In another study focusing on copper electrodeposition, the diffusion coefficient for Cu²⁺ ions in a methanesulfonate solution was measured to be 6.82 × 10⁻⁶ cm²/s. This value is comparable to the average literature value of 7.54 × 10⁻⁶ cm²/s for Cu²⁺ in sulfate systems, suggesting that the diffusion kinetics in methanesulfonate electrolytes are similar to those in traditional sulfate-based systems for this particular ion. researchgate.net
Research on vanadium redox flow batteries has also highlighted the role of methanesulfonic acid (MSA) in influencing ion diffusion. The addition of MSA to the electrolyte has been shown to enhance the diffusion of V(III) and V(IV) ions, which contributes to improved electrochemical performance of the battery. elsevierpure.combohrium.comresearchgate.net
The table below presents available data on diffusion coefficients for various ions in methanesulfonate-based electrolytes:
Interactive Data Table: Diffusion Coefficients of Ions in Methanesulfonate-Based Electrolytes
| Ion | Electrolyte System | Diffusion Coefficient (cm²/s) | Reference |
| Tin (II) | Tin(II) methanesulfonate in ionic liquid and MSA | Smaller than in aqueous solution | um.edu.my |
| Copper (II) | Copper methanesulfonate solution | 6.82 × 10⁻⁶ | researchgate.net |
| Vanadium (III) | Vanadium electrolyte with MSA additive | Enhanced diffusion | elsevierpure.combohrium.comresearchgate.net |
| Vanadium (IV) | Vanadium electrolyte with MSA additive | Enhanced diffusion | elsevierpure.combohrium.comresearchgate.net |
Formulation and Performance as Electrolytes in Energy Storage and Conversion Devices
Battery Electrolyte Formulations, Including Redox Flow Batteries
Methanesulfonic acid (MSA) and its salts, including by extension this compound, have garnered interest as electrolyte components in battery systems, most notably in redox flow batteries (RFBs). The properties of MSA, such as its ability to dissolve metal salts to a high concentration, contribute to its suitability for these applications. researchgate.net
In the context of vanadium redox flow batteries (VRFBs), methanesulfonic acid has been investigated as an additive to the sulfuric acid-based electrolyte. elsevierpure.combohrium.comresearchgate.net Research has shown that the addition of MSA can enhance the thermal stability of the vanadium electrolyte, delaying the precipitation of vanadium species at both low and high temperatures. elsevierpure.combohrium.com Furthermore, MSA has been found to improve the electrochemical properties of the electrolyte by enhancing the diffusion of V(III) and V(IV) ions and increasing the redox reaction rate of the vanadium ions. elsevierpure.combohrium.comresearchgate.net A full cell VRFB utilizing an electrolyte with an MSA additive demonstrated improved energy efficiency and electrolyte utilization. elsevierpure.combohrium.com
Another area of research involves the use of ammonium metavanadate as a precursor for the electrolyte in all-vanadium redox flow batteries. An electrolyte prepared from ammonium metavanadate showed comparable performance to one prepared from vanadyl sulfate. The VRFB using the ammonium metavanadate-derived electrolyte exhibited high average current, voltage, and energy efficiencies over multiple charge-discharge cycles. kiche.or.kr
The following table summarizes the key findings related to the use of methanesulfonate and ammonium compounds in redox flow battery electrolytes:
Interactive Data Table: Methanesulfonate and Ammonium Compounds in Redox Flow Battery Electrolytes
| Battery Type | Compound | Role | Key Findings | Reference |
| Vanadium Redox Flow Battery | Methanesulfonic Acid | Additive | Enhances thermal stability, improves ion diffusion, and increases redox reaction rates. Leads to higher energy efficiency. | elsevierpure.combohrium.comresearchgate.net |
| All-Vanadium Redox Flow Battery | Ammonium Metavanadate | Precursor for Electrolyte | Produces an electrolyte with performance comparable to traditional vanadyl sulfate-based electrolytes, showing high efficiencies. | kiche.or.kr |
Supercapacitor Applications Utilizing Ammonium Methanesulfonates
While direct and extensive research on this compound as a standalone electrolyte in supercapacitors is not prominent, related systems involving both ammonium salts and methanesulfonic acid-based electrolytes have been explored, indicating the potential relevance of this compound.
For instance, a flexible solid-state supercapacitor has been developed using a methanesulfonic acid/polyvinyl acetate (B1210297) (MSA/PVA) hydrogel as the electrolyte. This hydrogel electrolyte exhibited high ionic conductivity and good performance at low temperatures. researchgate.net This demonstrates the utility of MSA in forming the ion-conducting medium in a supercapacitor.
On the other hand, various ammonium salts have been investigated as electrolytes for supercapacitors. A study on aqueous tartrate-based electrolytes showed that replacing sodium cations with ammonium cations resulted in a significant improvement in conductivity. Supercapacitors using an ammonium tartrate electrolyte displayed high energy density and excellent long-term performance. researchgate.net Another example is a patent for a supercapacitor electrolyte that utilizes an N,N-dimethylpyrrolidine tetrafluoroborate (B81430) ammonium salt, which is reported to improve the high-voltage, high-temperature, and low-temperature resistance of the device. google.com
These examples suggest that the combination of an ammonium cation and a methanesulfonate anion could potentially offer beneficial properties for supercapacitor electrolytes, such as high ionic conductivity and a wide operating temperature range. However, more specific research focusing on this compound is needed to fully evaluate its performance in supercapacitor applications.
Environmental Chemistry and Atmospheric Implications
New Particle Formation (NPF) Mechanisms in the Atmosphere
New particle formation (NPF) is a critical atmospheric process where gas-phase precursors react to form new aerosol particles. These particles can significantly impact climate and human health. While sulfuric acid has long been recognized as a primary driver of NPF, increasing evidence points to the substantial role of methanesulfonic acid (MSA), particularly in marine and coastal environments. nih.govcolorado.edu The interaction of MSA with atmospheric bases, such as ammonia (B1221849) and amines, is a key mechanism for the formation of new particles.
Aminium-methanesulfonate aerosols play a significant role in atmospheric nucleation, the initial step of NPF. nih.gov Methanesulfonic acid, a strong acid formed from the oxidation of organosulfur compounds like dimethyl sulfide (B99878) (DMS), readily reacts with amines present in the atmosphere to form stable molecular clusters. nih.govrsc.org These clusters can then grow to larger sizes, contributing to the population of atmospheric aerosols. rsc.org
Field studies have consistently shown a correlation between the presence of particulate methanesulfonate (B1217627) and dimethylamine (B145610), indicating their joint involvement in NPF. nih.gov In marine areas, the concentration of MSA in the smallest particles can be comparable to that of non-sea salt sulfate (B86663), suggesting that MSA-driven NPF can be as significant as sulfuric acid-driven NPF in these regions. nih.gov The efficiency of different amines in promoting particle formation with MSA varies, with studies showing that particle number concentrations can decrease in the order of methylamine (B109427) (MA) > trimethylamine (B31210) (TMA) ≈ dimethylamine (DMA) > ammonia (NH3). escholarship.org This highlights that even at lower atmospheric concentrations compared to ammonia, amines can be crucial drivers of NPF. escholarship.org
The growth of these newly formed particles is also influenced by the composition of the aminium-methanesulfonate clusters. The continued condensation of MSA, amines, and other volatile organic compounds allows the particles to grow to sizes where they can act as cloud condensation nuclei (CCN), thereby influencing cloud properties and the Earth's radiative balance.
The formation of stable atmospheric clusters from methanesulfonic acid is a complex process involving interactions with multiple chemical species. Ammonia, various amines, and water vapor all participate in the initial steps of nucleation. rsc.orgnih.gov Quantum chemical calculations have shown that the presence of these base molecules significantly stabilizes the initial MSA clusters, making the formation of new particles more favorable. frontiersin.orgnih.gov
The interaction typically begins with the formation of an acid-base pair between MSA and an amine or ammonia molecule. frontiersin.org Water molecules can then hydrate (B1144303) these initial clusters, further stabilizing them through hydrogen bonding. nih.gov The structure of these clusters is crucial for their subsequent growth. For instance, cyclic hydrogen bonds are a common feature in stable trimer clusters of MSA and two base molecules. nih.gov
| Base | Reaction Free Energy (kcal mol-1) |
|---|---|
| Ammonia (A) | -3.4 |
| Methylamine (MA) | -3.9 |
| Ethylenediamine (EDA) | -7.1 |
| Dimethylamine (DMA) | -7.1 |
| Trimethylamine (TMA) | -8.7 |
Data sourced from computational chemistry studies on MSA-base cluster formation. acs.org
In the real atmosphere, ammonia and various alkylamines coexist, leading to synergistic effects in MSA-driven new particle formation. rsc.orgnih.gov The presence of ammonia can significantly enhance the particle formation initiated by the reaction of MSA with amines. nih.gov This synergistic effect is not simply additive; the interactions between the different bases within the forming cluster lead to greater stability than would be expected from the individual components alone. frontiersin.orgfrontiersin.org
Experimental studies have demonstrated that the addition of ppb concentrations of ammonia to a system of MSA and trimethylamine can result in an order of magnitude more particles being formed. nih.gov This enhancement can be more significant than the effect of increasing relative humidity. nih.gov Quantum chemical calculations suggest that ammonia can participate in the formation of stable, multi-component clusters, facilitating further growth. frontiersin.org For example, in clusters containing both methylamine and ammonia, both bases can be protonated, forming stable ion pairs with MSA and increasing the number of hydrogen bonds, which enhances cluster stability. frontiersin.org
The role of ammonia becomes more pronounced as the cluster size increases, indicating its importance not just in the initial nucleation step but also in the subsequent growth phase. frontiersin.org This synergy between ammonia and alkylamines is a critical factor in accurately modeling NPF in diverse atmospheric environments where both types of bases are present.
Amine-Amine Exchange Processes in Aminium-Methanesulfonate Aerosols.acs.orgnih.gov
Once aminium-methanesulfonate particles are formed, their chemical composition can continue to evolve through heterogeneous reactions with gas-phase molecules. One such process is amine-amine exchange, where a gas-phase amine displaces an aminium cation within the aerosol particle. researchgate.net This process is influenced by several factors, including the relative basicities of the amines, the particle phase, and the presence of water. researchgate.netacs.org
Studies using single-particle mass spectrometry have shown that the displacement of one amine by another in methanesulfonate salt particles is a complex process. researchgate.net The efficiency of this exchange is dependent on the specific amines involved and the amount of water associated with the particle. researchgate.net For instance, the uptake of amines by aminium salt particles is generally higher for aqueous or amorphous solid particles compared to crystalline ones. researchgate.net
The hygroscopicity of the aminium methanesulfonate salt, which is influenced by the type of amine, plays a crucial role. researchgate.net Water uptake is typically enhanced in the order of tertiary amine > secondary amine > primary amine. researchgate.net This absorbed water can facilitate the exchange process by providing a medium for the reactions to occur. Understanding these exchange processes is vital for modeling the evolution of aerosol composition and its impact on atmospheric chemistry and climate.
Influence of Humidity and Water Content on Atmospheric Particle Formation.acs.orgnih.govacs.orgnih.gov
Water vapor is a ubiquitous component of the atmosphere and plays a multifaceted role in new particle formation involving methanesulfonic acid and bases. The presence of water can significantly enhance both the formation and growth of particles. nih.govrsc.org Water molecules can stabilize the initial molecular clusters through hydrogen bonding, lowering the energy barrier for nucleation. nih.gov
Experimental studies have consistently shown that particle formation from MSA and amines is more efficient at higher relative humidity. escholarship.orgrsc.org Water can cluster with MSA and amines in a way that facilitates the addition of more gas-phase species, leading to particle growth. nih.gov However, the effect of water can be complex and may depend on the specific acid-base system. For instance, in some ternary systems involving sulfuric acid, water has been reported to have both positive and negative effects on NPF. copernicus.org
The deliquescence relative humidity (DRH) of the formed ammonium (B1175870) and aminium salts is a critical factor. aaqr.org Above the DRH, the particles will exist as aqueous droplets, which can affect their growth rates and chemical reactivity. aaqr.org The table below shows the impact of relative humidity on the number concentration of particles formed from the reaction of nitric acid and ammonia, illustrating the general principle of humidity's influence on particle formation.
| Relative Humidity (%) | Particle Number Concentration (cm-3) |
|---|---|
| 40 | 5.0 x 104 |
| 60 | ~Maximum |
| 70 | Decreasing |
Data adapted from experiments on ammonium nitrate (B79036) particle generation, demonstrating the peak concentration around the deliquescence relative humidity. aaqr.org
Source Apportionment of Biogenic Sulfur Emissions through Methanesulfonate Tracing.nih.govcopernicus.org
Methanesulfonate (MSA-) is a valuable tracer for biogenic sulfur emissions, primarily from the oxidation of dimethyl sulfide (DMS) produced by marine phytoplankton. nih.govmdpi.com By measuring the concentration of methanesulfonate in atmospheric aerosols and ice cores, scientists can infer past and present levels of marine biological activity and its contribution to the atmospheric sulfur cycle. nih.gov
The ratio of MSA to non-sea-salt sulfate (nss-SO42-), another oxidation product of DMS, can provide insights into the atmospheric chemistry and transport pathways of biogenic sulfur. nih.gov However, this ratio is not constant and can be influenced by factors such as temperature and the presence of anthropogenic pollutants, which can alter the oxidation pathways of DMS. nih.gov
Recent studies of Greenland ice cores have shown that while MSA concentrations have declined over the industrial era, the amount of DMS-derived sulfate has increased. nih.gov This suggests that changes in atmospheric chemistry, driven by industrial emissions, have shifted the balance of DMS oxidation products. nih.gov Therefore, when using methanesulfonate as a tracer for source apportionment, it is crucial to consider the influence of other atmospheric constituents on its formation. Tracer-aerosol gradient interpretive techniques can be employed to attribute particulate sulfur to different sources, but these methods require careful consideration of the tracer's representativeness of the emission source. nih.gov
Impact of Anthropogenic Aerosols on Biogenic Sulfur Processing and Particle Chemistry
The atmospheric lifecycle of biogenic sulfur, primarily originating from the oxidation of dimethyl sulfide (DMS) emitted by marine phytoplankton, is significantly influenced by anthropogenic activities. The interaction between natural and man-made emissions alters the chemical pathways of biogenic sulfur processing, impacting the formation and composition of atmospheric aerosols, including those containing ammonium methanesulfonate.
The oxidation of DMS in the atmosphere leads to the formation of two key sulfur compounds: sulfur dioxide (SO2), which is further oxidized to sulfuric acid (H2SO4), and methanesulfonic acid (MSA). Both sulfuric acid and MSA are crucial precursors in the formation of new atmospheric particles, a process known as nucleation. In pristine marine environments, the availability of these acids and natural bases like ammonia (from biological sources) and amines governs new particle formation. However, the introduction of anthropogenic pollutants into this system can significantly alter the dynamics of aerosol formation and growth.
Synergistic Effects in Particle Formation:
Laboratory studies and field observations have demonstrated that ammonia and amines can significantly enhance particle formation driven by sulfuric acid and methanesulfonic acid. While amines are generally more effective than ammonia in promoting particle formation from MSA, ammonia has been shown to have a synergistic effect in MSA-amine systems, leading to an enhancement in new particle formation. nih.govcopernicus.org This suggests that in environments where both biogenic sulfur compounds and anthropogenic ammonia are present, such as coastal areas downwind of agricultural regions, the formation of particles containing this compound can be accelerated. nih.govcopernicus.org
Quantum chemistry calculations have provided insights into the microscopic mechanisms of these interactions. In clusters of MSA, methylamine (MA), and ammonia (NH3), both MA and NH3 can accept a proton from MSA to form stable ion pairs: [CH3SO3]−[H3NCH3]+ and [CH3SO3]−[H4N]+. frontiersin.org The presence of ammonia becomes more significant in the stability and growth of these clusters as their size increases, indicating a cooperative effect between amines and ammonia in new particle formation under acid-rich conditions. nih.govfrontiersin.org
Influence of Anthropogenic SO2 and Metals:
Anthropogenic emissions of sulfur dioxide, primarily from the burning of fossil fuels, lead to increased atmospheric concentrations of sulfuric acid. This can alter the relative importance of MSA in new particle formation. In regions with significant anthropogenic SO2 influence, the MSA to non-sea-salt sulfate (nss-SO4) ratio in aerosols is typically lower than in pristine marine environments. This ratio serves as a useful indicator to distinguish between biogenic and anthropogenic contributions to atmospheric sulfur.
The following table illustrates the typical MSA/nss-SO4 mass ratios observed in different marine environments, highlighting the impact of anthropogenic influence.
| Location | Environment | MSA/nss-SO4 Mass Ratio | Reference |
|---|---|---|---|
| Fanning and American Samoa | Remote Pacific Ocean | 0.065 | escholarship.org |
| Bermuda and Barbados | North Atlantic (influenced by North American and European sources) | ~0.051 - ~0.053 (calculated from nss-SO4/MSA of 19.6 and 18.8) | researchgate.netbohrium.com |
| Mace Head, Ireland | North Atlantic (influenced by European sources) | ~0.332 (calculated from nss-SO4/MSA of 3.01) | researchgate.netbohrium.com |
| Amundsen Sea, Antarctica | Remote Southern Ocean | 0.44 (mean) | copernicus.org |
Furthermore, a study conducted at an inland urban location in Riverside, California, during a phytoplankton bloom off the coast, revealed another dimension of anthropogenic influence. It was found that particles containing vanadium, a tracer for heavy fuel oil combustion from shipping, had elevated levels of methanesulfonate. copernicus.orgcopernicus.org This suggests that anthropogenic metal-containing aerosols can catalytically enhance the atmospheric processing of biogenic DMS, leading to increased MSA formation in mixed air masses. copernicus.orgcopernicus.org
Detailed Research Findings from a Mixed Environment:
A study investigating the effects of natural and anthropogenic emissions on the composition of marine aerosols around South Korea provided quantitative insights into these interactions. The modeling results from this study are summarized in the table below, showing the impact of ship emissions on the concentrations of key aerosol components.
| Aerosol Component | Impact of Ship Emissions | Modeled Methanesulfonic Acid (MSA) Concentration | Reference |
|---|---|---|---|
| Sulfate (SO42-) | 4.5% increase | 0.17 µg m-3 | nih.gov |
| Nitrate (NO3-) | 23% increase | ||
| Ammonium (NH4+) | 7.3% increase |
These findings demonstrate that anthropogenic emissions from shipping not only contribute directly to sulfate and nitrate aerosol loading but also increase ammonium concentrations. This increase in ammonium in an environment where MSA is also present (at a modeled concentration of 0.17 µg m⁻³) creates favorable conditions for the formation of this compound. nih.gov The positive correlation observed between amine fragments and anthropogenic non-sea-salt sulfate during onshore flow in a study near Houston, TX, further supports the occurrence of anthropogenic-biogenic interactions in the production of marine organic aerosols. copernicus.org
Theoretical and Computational Studies of Ammonium Methanesulfonate Systems
Quantum Chemical Calculations for Molecular Cluster Analysis
Quantum chemical calculations serve as a powerful tool for elucidating the fundamental interactions and mechanisms governing the formation and stability of molecular clusters involving methanesulfonic acid (MSA) and ammonia (B1221849) (NH3) or amines. These computational approaches provide detailed insights at the molecular level that are often inaccessible through experimental methods alone.
The formation of new atmospheric particles is a critical area of study, and the clustering of acid and base molecules is a primary mechanism. aip.org Computational modeling has been extensively used to investigate the initial steps of this process involving methanesulfonic acid and ammonia. Studies have modeled the structures and thermochemical parameters of various clusters, such as (MSA)n(NH3)m. researchgate.net
The modeling process often begins with identifying the lowest-energy structures of the clusters. This can be achieved through a funneling approach that employs programs like ABCluster, combined with semi-empirical PM7 calculations, to generate and screen a large number of initial configurations. nih.govacs.org These initial structures are then further optimized to find the most stable geometries. nih.gov
Research indicates that hydrogen bonding and electrostatic interactions, particularly after proton transfer from MSA to ammonia, are the primary driving forces for cluster formation. researchgate.net Ammonia has been shown to effectively promote the formation of MSA-based clusters. researchgate.net However, studies also suggest that under typical atmospheric conditions, the formation of simple MSA-NH3 clusters might be relatively weak, and the presence of other species like sulfuric acid could be important for effective nucleation in coastal atmospheres. researchgate.netacs.org
The stability and growth potential of these small clusters are of significant interest. For instance, in clusters containing both MSA and sulfuric acid (SA) with ammonia, calculations of binding free energies help determine the preferential reaction pathways. Results have shown that the stabilities of MSA·SA·NH₃ and SA·SA·NH₃ clusters are comparable. acs.org However, ammonia is considered a weaker stabilizing base for MSA compared to amines like methylamine (B109427) (MA) or dimethylamine (B145610) (DMA). acs.orgnih.gov
The table below summarizes the binding free energies for selected clusters containing methanesulfonic acid, sulfuric acid, and ammonia, illustrating the relative stabilities.
| Cluster | Binding Free Energy (kcal/mol) |
| SA·SA·NH₃ | -19.4 |
| MSA·SA·NH₃ | -18.3 |
| SA·SA·NH₃·NH₃ | -27.0 |
| MSA·SA·NH₃·NH₃ | -23.6 |
Data sourced from computational studies on cluster binding energies. acs.org
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for studying atmospheric molecular clusters. It is widely used to perform geometry optimizations and calculate the vibrational frequencies of MSA-ammonia clusters. researchgate.net These calculations are crucial for determining the stable structures and thermodynamic properties, such as binding energies, enthalpy, and Gibbs free energy of formation. researchgate.netnih.govnih.gov
Various DFT functionals are employed in these studies. For example, the ωB97X-D functional with a 6-31++G(d,p) basis set is commonly used for structural and frequency calculations. researchgate.netnih.gov To achieve higher accuracy for energy calculations, single-point energy calculations are often performed using more advanced methods like DLPNO-CCSD(T0) with a larger basis set (e.g., aug-cc-pVTZ). researchgate.netnih.govacs.org The choice of the functional is critical, and studies have benchmarked different methods against high-level calculations to ensure accuracy. The ωB97X-D3(BJ) functional, for instance, has shown excellent performance in calculating binding energies for atmospheric acid-base dimer clusters. researchgate.net
The results from DFT calculations provide key thermodynamic data that can be used as input for atmospheric cluster dynamics models, which simulate the kinetics of particle formation. researchgate.net For the MSA-NH3 system, DFT calculations have shown that hydration significantly impacts the evaporation and formation rates of clusters. researchgate.net The presence of water molecules can stabilize the clusters, reducing their evaporation rate. researchgate.net For example, the evaporation rate of the (MSA)(NH3) dimer can be reduced by a factor of approximately 10⁻⁵ at a relative humidity of 40% or higher. researchgate.net
The table below presents thermodynamic data for the formation of a sulfuric acid-ammonia complex, which serves as a well-studied reference system, calculated using different theoretical approaches. The similarity in results between the tested DFT approach and the higher-level MP2 method lends confidence to the use of DFT for these systems. nih.gov
| Property | Value (kcal/mol) | Calculation Method |
| Gibbs Free Energy (ΔG) | -7.51 | MP2 |
| Enthalpy (ΔH) | -15.8 | MP2 |
| Gibbs Free Energy (ΔG) | -7.61 | DFT (Chosen Method) |
| Enthalpy (ΔH) | -16.0 | DFT (Chosen Method) |
Comparison of thermodynamic properties for the H₂SO₄·NH₃ complex calculated by different quantum chemical methods. nih.gov
The stability of methanesulfonic acid-ammonia/amine clusters is intrinsically linked to the charge transfer that occurs upon their formation. frontiersin.org In these clusters, the acidic MSA molecule acts as a proton donor, while the basic ammonia or amine molecule acts as a proton acceptor. This proton transfer leads to the formation of an ion pair: the methanesulfonate (B1217627) anion (CH₃SO₃⁻) and an ammonium (B1175870) or aminium cation (e.g., NH₄⁺). frontiersin.orgrsc.org
The electrostatic interactions between these newly formed ions are a primary driving force that stabilizes the cluster. researchgate.net The stability is further enhanced by the formation of a network of hydrogen bonds. In clusters containing more acid than base molecules, the excess MSA molecules can surround the central ion pair, linking to it via hydrogen bonds and providing potential sites for further particle growth. frontiersin.org
The synergistic effect of ammonia in the presence of MSA and amines has also been investigated. Quantum calculations of energies, partial charges, and structures of small multi-component clusters suggest that ammonia can play a central role in particle formation, with the interactions involved pointing towards mechanisms for this synergistic effect. rsc.org
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a means to study the time evolution of molecular systems, offering insights into dynamic processes such as ion pair formation and transport properties in condensed phases.
Born-Oppenheimer molecular dynamics (BOMD) is a powerful simulation technique that treats the electronic structure quantum mechanically while the nuclei move classically according to the forces derived from the electronic calculations. This method is particularly useful for studying chemical reactions and processes involving changes in electronic structure, such as proton transfer.
BOMD simulations have been employed to investigate the mechanism of ion pair particle formation from methanesulfonic acid (HMSA) and ammonia (NH₃) at the air-water interface. nih.gov These simulations revealed that the formation of the ion pair from a hydrogen-bonded complex between MSA and ammonia on the surface of a water droplet occurs extremely rapidly, within a few femtoseconds. nih.gov This suggests a rapid mechanism for gas-to-particle conversion at such interfaces, which is significant for understanding aerosol formation in marine and polar environments. nih.gov The simulations indicate that the initial formation of a hydrogen-bonded complex in the gas phase is a prerequisite for the subsequent rapid ion pair formation on the water surface. nih.gov
Atomistic simulations, specifically classical molecular dynamics (MD), are widely used to study the structure and dynamics of condensed-phase materials, including protic ionic liquids (PILs) and composite polymer electrolytes containing methanesulfonate. iitgn.ac.inmdpi.comresearchgate.net PILs are formed by the proton transfer from a Brønsted acid to a Brønsted base. Ammonium methanesulfonate can be considered a fundamental component of such systems.
MD simulations of PILs, such as those based on trialkylammonium cations and methanesulfonate or triflate anions, are performed to understand how factors like the size and shape of the ions influence the liquid's structure, dynamics, and transport properties. iitgn.ac.in These simulations can characterize the intermolecular structure through spatial distribution functions, which reveal, for example, that the anion is located close to the acidic proton of the ammonium cation. rsc.org
In the context of materials for energy applications, such as fuel cells, MD simulations are used to investigate composite polymer electrolyte membranes. mdpi.comresearchgate.netnih.gov These membranes can be fabricated using PILs based on methanesulfonate incorporated into a polymer matrix like polybenzimidazole (PBI). mdpi.comresearchgate.net Simulations can provide insights into the interactions between the PIL and the polymer, the miscibility of the components, and the mechanisms of proton transport within the membrane. mdpi.comnih.govrsc.org By calculating properties like the mean square displacement of ions, diffusion coefficients and ionic conductivities can be determined and compared with experimental data. iitgn.ac.inrsc.org Such simulations are crucial for designing new electrolyte materials with improved thermal stability and proton conductivity for high-temperature fuel cell applications. mdpi.comresearchgate.netnih.gov
Molecular Insights into Binary Ionic Melts and Electrolyte Dynamics
Molecular dynamics (MD) simulations are a powerful tool for understanding the nanoscale structure and dynamic behavior of ionic liquids, including this compound, particularly in binary melts. These computational studies provide insights into ion-ion and ion-solvent interactions that govern the macroscopic properties of these electrolytes.
In typical MD simulations of protic ionic liquids (PILs) like this compound, the system is modeled by defining force fields that describe the interactions between atoms. These simulations can reveal the structural organization of the ions. For instance, studies on similar PILs, such as diethylmethylammonium triflate, have shown that a layered structure of alternating anions and cations forms at electrode interfaces. nih.gov This structuring extends several nanometers into the bulk liquid and is dependent on the applied electrode potential. nih.gov The addition of a second component, such as a salt or a molecular solvent like water, can significantly alter this organization. The presence of water, for example, has been shown to distort the ionic layering, which can impact the system's electrochemical performance. nih.gov
The dynamics of the electrolyte components are analyzed by calculating properties such as diffusion coefficients and ionic conductivity. These are crucial for applications like fuel cells. MD simulations can distinguish between different mechanisms of charge transport. The "vehicle mechanism" involves the physical diffusion of ions, while the "Grotthuss mechanism" involves the transfer of protons through a hydrogen-bonded network, leading to rapid charge transport without the need for large-scale ion migration. mdpi.com Computational studies investigate the extensive three-dimensional hydrogen-bond networks within these liquids, which are a prerequisite for the Grotthuss mechanism. mdpi.com
The table below summarizes key molecular insights that can be obtained from MD simulations of binary systems containing a protic ionic liquid analogous to this compound.
| Investigated Property | Computational Method/Analysis | Key Insights Provided |
|---|---|---|
| Structural Organization | Radial Distribution Functions (RDFs) | Provides information on the average distance and coordination numbers between different types of ions (e.g., NH₄⁺-CH₃SO₃⁻, NH₄⁺-NH₄⁺). |
| Hydrogen Bonding | Hydrogen Bond Analysis | Identifies the presence, lifetime, and strength of hydrogen bonds (e.g., N-H···O) which are critical for proton transfer and overall fluid structure. mdpi.com |
| Electrolyte Dynamics | Mean Square Displacement (MSD) | Used to calculate the self-diffusion coefficients of the ammonium cation, methanesulfonate anion, and any solvent molecules. |
| Interfacial Structure | Density Profile Analysis | Reveals the formation of alternating cation-anion layers at electrode surfaces, defining the structure of the electric double layer. nih.gov |
| Transport Mechanism | Analysis of Proton Exchange Events | Helps to elucidate the contribution of Grotthuss-type proton hopping versus vehicular diffusion to the overall ionic conductivity. mdpi.comrsc.org |
Computational Approaches to Proton Transfer Mechanisms in this compound Systems
The defining characteristic of this compound as a protic ionic liquid is the transfer of a proton from methanesulfonic acid to ammonia. Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a molecular-level understanding of this fundamental process.
DFT calculations are used to investigate the energetics and feasibility of proton transfer. A key predictor for the extent of proton transfer from the acid to the base is the difference in their gas-phase proton affinities (ΔPA). acs.org Studies on analogous systems, such as imidazolium (B1220033) methanesulfonate, have shown that a ΔPA value below a certain threshold (e.g., <90 kcal/mol) indicates a facile and complete proton transfer, leading to a fully ionic system. acs.org Quantum chemical calculations can determine the proton affinities of ammonia (the base) and the methanesulfonate anion (the conjugate base of the acid) to predict the ionic character of this compound.
Furthermore, computational methods can elucidate the mechanisms of proton transport through the liquid. Ab initio molecular dynamics (AIMD) and Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can model the dynamic processes of bond-breaking and bond-forming that occur during proton hopping. uchicago.edunih.gov These simulations can map out the potential energy surface for proton transfer between a cation (NH₄⁺) and a neutral base (NH₃), or between a neutral acid (CH₃SO₃H) and an anion (CH₃SO₃⁻). This allows for the calculation of activation energy barriers for key steps in the transport process, including:
Proton Transfer Barrier: The energy required for a proton to hop from a donor to an acceptor.
Rotational Barrier: The energy needed for molecular reorientation to align the donor and acceptor for the subsequent proton hop. acs.org
The results from these calculations help differentiate between the Grotthuss and vehicle mechanisms of proton conduction and can guide the design of new electrolytes with enhanced conductivity. mdpi.com
The following table illustrates the type of data generated from DFT calculations to assess the proton transfer process in a generic protic acid-base system.
| Parameter | Description | Example Hypothetical Value (kcal/mol) |
|---|---|---|
| PA(Base) | Proton Affinity of the base (e.g., NH₃). | 204.0 |
| PA(Anion) | Proton Affinity of the conjugate base anion (e.g., CH₃SO₃⁻). | ~300-320 |
| ΔPA = PA(Anion) - PA(Base) | Difference in proton affinity; a key indicator of the extent of proton transfer. acs.org | >90 |
| Proton Transfer Energy Barrier | The activation energy for a proton to move from the protonated base (cation) to a neutral base molecule. acs.org | ~5-10 |
| Molecular Rotation Energy Barrier | The activation energy associated with the reorientation of molecules to facilitate proton transfer. acs.org | ~2-5 |
In Silico Studies for Structure-Activity Relationship Prediction
In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are computational techniques used to predict the biological or physicochemical properties of chemicals based on their molecular structure. mdpi.comnih.gov While this compound itself is a simple salt, the principles of QSAR can be applied to predict the properties of more complex molecules containing the methanesulfonate or ammonium functional groups, such as their potential toxicity or therapeutic activity.
The fundamental assumption of QSAR is that the structure of a molecule is intrinsically linked to its activity. mdpi.com The process involves several steps:
Data Collection: A dataset of molecules with known activities (e.g., toxicity, receptor binding affinity) is compiled.
Descriptor Calculation: For each molecule, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.
Model Development: Statistical methods, like multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity. nih.gov
Validation and Prediction: The model is rigorously validated to ensure its predictive power. Once validated, it can be used to predict the activity of new, untested compounds.
For example, in silico studies have been conducted on the toxicity of methyl methanesulfonate (MMS), an alkylating agent. nih.govresearchgate.net In such a study, descriptors could be used to build a model that predicts the genotoxicity of MMS and related compounds. Molecular docking, another in silico technique, could be used to simulate the interaction of MMS with DNA, providing a mechanistic basis for the QSAR predictions. nih.govresearchgate.net These studies help in the early identification of potential hazards without the need for extensive experimental testing.
The table below provides examples of molecular descriptors that could be used in a QSAR model to predict the activity of compounds containing ammonium or methanesulfonate moieties.
| Descriptor Class | Example Descriptor | Physicochemical Property Represented |
|---|---|---|
| Constitutional | Molecular Weight (MW) | The overall size of the molecule. |
| Topological | Topological Polar Surface Area (TPSA) | Represents the surface area of polar atoms; related to membrane permeability. |
| Electronic | Dipole Moment | Measures the polarity of the molecule, influencing intermolecular interactions. |
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of a molecule, affecting its distribution in biological systems. |
| Quantum Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals; related to chemical reactivity. |
Catalytic Applications and Green Chemistry Perspectives
Ammonium (B1175870) Methanesulfonate (B1217627) as Brønsted Acid Catalysts
The catalytic activity of ammonium methanesulfonate is rooted in its ability to function as a Brønsted acid. The ammonium ion (NH₄⁺) can donate a proton, initiating a wide range of acid-catalyzed reactions. This positions it within the broader class of Brønsted acidic ionic liquids (BAILs), which have attracted significant attention as versatile and eco-friendly catalysts. researchgate.net
To understand the catalytic potential of the methanesulfonate system, it is essential to first evaluate the performance of its parent acid, methanesulfonic acid (MSA), in homogeneous catalysis. MSA (CH₃SO₃H) is a strong organic acid (pKa = -1.9) that is considered a green alternative to traditional mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). mdpi.comnih.gov Its advantages include being non-oxidizing, less corrosive, biodegradable, and having a very low vapor pressure, which minimizes air pollution. mdpi.comkuleuven.be
MSA has proven to be an effective Brønsted acid catalyst for a multitude of organic transformations, including esterification, alkylation, and condensation reactions. mdpi.com It is often used as a superior substitute for sulfuric acid, which can cause unwanted side reactions and decomposition due to its strong oxidizing and dehydrating properties. researchgate.netmdpi.com The efficacy of MSA in various reactions underscores the potential of its ammonium salt to act as a competent, and potentially more handleable, homogeneous acid catalyst.
Table 1: Examples of Organic Reactions Catalyzed by Methanesulfonic Acid (MSA) in Homogeneous Systems
| Reaction Type | Substrates | Product | Key Advantages of MSA | Reference |
|---|---|---|---|---|
| Esterification | Citric Acid and Ethanol | Triethyl Citrate | High activity, enabling efficient synthesis. | bit.edu.cn |
| Alkylation | Benzene (B151609) and 1-Dodecene | Phenyldodecanes | High selectivity and conversion; catalyst is recyclable. | nih.gov |
| Pechmann Condensation | Phenols and β-ketoesters | Coumarins | Efficient synthesis of coumarin (B35378) derivatives. | mdpi.com |
| Ortho-Acylation | Phenols and Carboxylic Acids | Ortho-acylated phenols | High regioselectivity under microwave conditions. | mdpi.com |
| Knoevenagel Condensation | Ketones and Malononitrile | Ylidenemalononitriles | Effective under solvent-free conditions. | mdpi.com |
A significant advancement in green catalysis is the immobilization of homogeneous catalysts onto solid supports to create heterogeneous systems. This approach simplifies catalyst separation from the reaction mixture, facilitates recycling, and enhances catalyst stability. researchgate.net In this context, polymeric systems based on this compound have been developed.
One notable example is the synthesis of poly(this compound) supported on polyacrylonitrile fibers (PANF). researchgate.net This material is created by functionalizing the polymer backbone, resulting in a flexible and robust solid acid catalyst. The fibrous nature of the support provides a high surface area for the catalytic sites, while the polymeric structure creates specific micro-environments that can enhance reactant accumulation and accelerate reactions. researchgate.net
These PANF-supported poly(this compound) catalysts have demonstrated high activity and excellent recyclability in various organic syntheses, positioning them as practical and sustainable alternatives to liquid acid catalysts. researchgate.net
Table 2: Performance of Polyacrylonitrile Fiber-Supported Poly(this compound) in Heterogeneous Catalysis
| Reaction Type | Catalyst System | Key Performance Metrics | Reference |
|---|---|---|---|
| Biginelli Condensation | PANF-Poly(this compound) | High catalytic activity for the synthesis of dihydropyrimidinones. | researchgate.net |
| Pechmann Condensation | PANF-Poly(this compound) | Efficient synthesis of coumarins with good yields. | researchgate.net |
| Friedel-Crafts Alkylation | PANF-Poly(this compound) | Effective catalysis with the benefit of easy catalyst recovery. | researchgate.net |
| Fructose Dehydration | PANF-Poly(this compound) | Demonstrates activity in biomass conversion reactions. | researchgate.net |
Role of this compound-Based Compounds in Green Synthesis Methodologies
Green synthesis aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dntb.gov.ua this compound-based compounds align well with these principles. Their utility as recyclable Brønsted acid catalysts, particularly in heterogeneous forms, contributes significantly to more sustainable synthetic routes. nih.gov
The use of these catalysts allows for reactions to be conducted under milder conditions and often without the need for volatile organic solvents. For instance, geminal Brønsted acid ionic liquids (GBAILs), which share structural and functional similarities with this compound, have been successfully used to catalyze three-component Mannich reactions in water, a benign solvent. nih.gov The catalyst in such systems can often be recycled multiple times without a significant loss of activity. nih.gov The inherent properties of the methanesulfonate component—being biodegradable and of low toxicity—further enhance the green profile of these catalytic systems. wikipedia.org
Utilization as Environmentally Benign Reaction Media and Solvents in Sustainable Chemical Processes
Beyond their catalytic role, this compound and related ionic liquids can serve as environmentally benign reaction media, replacing conventional volatile organic compounds (VOCs). unina.it Ionic liquids are salts with low melting points that exhibit negligible vapor pressure, are non-flammable, and possess high thermal stability. These properties make them "designer solvents" that can be tailored for specific chemical tasks while minimizing solvent loss to the atmosphere and reducing workplace hazards. nih.gov
This compound, as a protic ionic liquid, can act as both a catalyst and a solvent, simplifying reaction setups and workup procedures. This dual functionality is a cornerstone of process intensification in green chemistry. For example, tributylmethylthis compound has been reported as an advantageous solvent for the synthesis of pharmaceutically relevant quinolones, showing higher yields and easier workup compared to traditional solvents like DMF. researchgate.net The use of such compounds as reaction media contributes to the development of cleaner and more sustainable chemical processes by reducing waste and environmental impact. unina.it
Research on Biological Activity and Pharmaceutical Relevance
Investigation of Antimicrobial and Antibacterial Activities of Ammonium-Based Methanesulfonate (B1217627) Ionic Liquids
Ionic liquids (ILs) are a class of salts that exist in a liquid state at room temperature, and they are noted for their high tunability and unique physicochemical properties. frontiersin.org Within this class, those based on ammonium (B1175870) cations have garnered significant attention for their potential as antimicrobial agents. nih.gov The biological activity of these compounds is largely attributed to the cationic component, with quaternary ammonium compounds (QACs) being well-established as effective antiseptic and disinfectant agents. mdpi.com
The primary mechanism of antimicrobial action for QACs involves the interaction of the positively charged cation with the negatively charged components of microbial cell membranes. mdpi.com This interaction disrupts the membrane's integrity, leading to the leakage of essential intracellular contents and ultimately causing cell death. mdpi.com This membrane-active mechanism makes QACs effective against a broad spectrum of microorganisms, including bacteria and fungi. researchgate.net
Research into novel quinoline (B57606) derivatives incorporating a methanesulfonyl chloride group has demonstrated notable antibacterial efficacy. nih.govnih.gov In one study, specific compounds from this class showed significant inhibitory effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.govnih.gov The most potent of these compounds exhibited antibacterial activity two to four times greater than that of the reference antibiotic, amoxicillin. nih.gov This suggests that the combination of a quaternary ammonium-like structure with a methanesulfonate-related moiety can yield compounds with powerful antibacterial properties.
The antimicrobial effectiveness of ammonium-based ILs is influenced by structural factors such as the length of the alkyl chains attached to the nitrogen atom. nih.gov Longer alkyl chains tend to enhance interaction with the bacterial cell wall, leading to greater antimicrobial potency. nih.gov The versatility in synthesizing various ammonium cations allows for the fine-tuning of these molecules to optimize their activity against specific pathogens. frontiersin.org
In Silico Studies of Antimicrobial Mechanisms and Target Interactions
Computational, or in silico, methods are increasingly vital tools in drug discovery and for elucidating the mechanisms of action of bioactive compounds. researchgate.net Techniques such as molecular docking and molecular dynamics simulations provide atomic-level insights into how a compound interacts with biological targets, which can predict its antimicrobial efficacy and mechanism. nih.gov
For ammonium-based compounds, a primary mechanism of action is the disruption of the bacterial cell membrane. researchgate.net In silico studies can model the interactions between the cationic head of the ammonium compound and the phospholipids (B1166683) of the bacterial membrane, helping to explain how these molecules compromise membrane integrity. nih.gov
In the case of more complex derivatives, such as the antibacterial quinolines containing a methanesulfonyl group, molecular docking has been used to identify specific intracellular targets. nih.gov These studies predicted that the compounds could bind to the active sites of bacterial enzymes essential for DNA replication, such as DNA gyrase and topoisomerase IV. nih.gov By inhibiting these enzymes, the compounds effectively halt bacterial proliferation. The interaction with key residues within the binding pocket of these proteins is crucial for their inhibitory effect. nih.govresearchgate.net
Molecular docking studies on other ammonium salts have also been used to evaluate their inhibitory potential against key bacterial proteins. For instance, ammonium p-toluenesulfonate was evaluated against the penicillin-binding proteins of Staphylococcus aureus, with calculations showing high binding energy, indicating strong potential antibacterial activity. researchgate.net These computational approaches allow researchers to screen potential antimicrobial agents and prioritize the synthesis of those with the most promising predicted activity, accelerating the development of new antibacterial drugs.
Crystallographic and Solid-State Property Research on Pharmaceutical Salts: Memantinium Mesylate
The selection of an appropriate salt form is a critical step in drug development, as it can significantly influence the physicochemical properties of an API, such as solubility, stability, and bioavailability. Methanesulfonate (mesylate) is a common counterion used for this purpose. A notable example is Memantinium Mesylate, the methanesulfonate salt of the drug memantine, which is used for the treatment of Alzheimer's disease.
Memantinium mesylate, chemically named (3,5-Dimethyladamantan-1-yl)ammonium methanesulfonate, was developed with the goal of creating a material with superior physicochemical properties compared to the commonly used memantinium chloride salt. nih.gov Crystallographic studies provide a precise understanding of the solid-state structure of this salt, which underpins its physical properties.
X-ray diffraction analysis revealed that Memantinium Mesylate crystallizes with three independent ion pairs in its asymmetric unit. nih.gov In the crystal lattice, the (3,5-dimethyladamantan-1-yl)ammonium cations and the methanesulfonate anions are linked by N—H⋯O hydrogen bonds. nih.gov This network of hydrogen bonds organizes the ions into distinct layers, creating a stable supramolecular structure. nih.gov
Table 1: Crystallographic Data for Memantinium Mesylate
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₂₂N⁺·CH₃O₃S⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 16.9631 (4) |
| b (Å) | 12.3965 (3) |
| c (Å) | 24.3129 (6) |
| β (°) | 108.033 (1) |
| Volume (ų) | 4861.8 (2) |
| Z | 12 |
Data sourced from Acta Crystallographica Section E: Crystallographic Communications. nih.gov
This detailed structural information is crucial for understanding the solid-state behavior of the drug salt and for ensuring consistency in its manufacturing process.
Exploration of Ammonium Methanesulfonates in Drug Development Research
Methanesulfonate salts play a significant role in modern pharmaceutical development. The process of salt selection is a standard practice for ionizable drug molecules to enhance their properties. Today, nearly half of all clinically used drugs are administered as salts to improve their performance.
The use of sulfonic acids, particularly methanesulfonic acid, to form salts with basic drug molecules has become increasingly common. These mesylate salts can offer substantial advantages in improving the physicochemical properties of an API. For instance, they can lead to better solubility and dissolution rates compared to the free base or other salt forms, which can, in turn, enhance the drug's bioavailability.
A significant consideration in the use of methanesulfonate salts has been the potential for the formation of genotoxic impurities, specifically alkyl sulfonate esters like methyl methanesulfonate (MMS) or ethyl methanesulfonate (EMS). These impurities can form if methanesulfonic acid reacts with alcoholic solvents (e.g., methanol, ethanol) that are often used during the synthesis or crystallization of the API. Regulatory agencies have established strict limits on the presence of such impurities in final drug products.
However, extensive research into the reaction mechanism has shown that the formation of these esters requires highly acidic conditions, and often elevated temperatures or long reaction times. Studies have demonstrated that under the typical conditions used for pharmaceutical salt formation and processing, the levels of these impurities can be effectively controlled and minimized to well below the safety thresholds. By carefully designing manufacturing processes, for example by avoiding excess acid and high temperatures, drug developers can safely utilize the benefits of methanesulfonate salts while ensuring product safety.
Future Directions and Emerging Research Avenues for Ammonium Methanesulfonate Compounds
Design and Development of Advanced Functional Materials Based on Ammonium (B1175870) Methanesulfonate (B1217627) Derivatives
The development of advanced functional materials from ammonium methanesulfonate and its derivatives is a burgeoning field, with significant potential in the creation of novel ionic liquids (ILs) and polymers. Protic ionic liquids (PILs) based on methanesulfonate have been synthesized and characterized for their potential use in composite polymer electrolyte membranes. researchgate.net These materials are of interest due to their thermal behavior, stability, and ionic conductivity. researchgate.net
Ionic liquids incorporating the methanesulfonate anion, such as 1-ethyl-3-methylimidazolium (B1214524) methanesulfonate ([C₂mim][CH₃SO₃]), are being explored as specialized engineering fluids. mdpi.com Research into their thermophysical properties, including thermal conductivity, has revealed interesting behaviors, such as liquid metastability below the typical melting point, suggesting complex structural arrangements. mdpi.comresearchgate.net Such ILs are considered promising alternatives to traditional heat transfer fluids due to their stability at higher temperatures and reduced environmental concerns. mdpi.comresearchgate.net
The versatility of the methanesulfonate anion allows for its incorporation into various polymeric structures. For instance, copolymers containing vinylimidazolium bromide have been shown to dissolve in low molecular weight ionic liquids like 1-ethyl-3-methylimidazolium methyl sulfate (B86663), indicating potential applications in creating new material blends and composites. dtic.mil To overcome challenges like dissolution, researchers are developing ionic liquid monomer-based crosslinked gels, which could lead to more robust functional materials. dtic.mil The synthesis of complex anion ionic liquids, where methanesulfonate is combined with a Lewis acid like BF₃, further expands the range of physicochemical properties achievable, such as modifying the phase transition behavior from melting points to glass transitions. nih.gov
These research avenues indicate a trend towards designing "task-specific" ionic liquids and polymers where the methanesulfonate component is key to achieving desired thermal, electrochemical, and mechanical properties for a range of advanced applications.
Table 1: Properties of Selected Methanesulfonate-Based Ionic Liquids
| Ionic Liquid | Cation | Anion | Key Investigated Property | Potential Application |
|---|---|---|---|---|
| 1-allyl-3-methylimidazolium methanesulfonate | 1-allyl-3-methylimidazolium | Methanesulfonate | Electrochemical Stability Window (ESW) | Electrolytes mdpi.com |
| 1-ethyl-3-methylimidazolium methanesulfonate | 1-ethyl-3-methylimidazolium | Methanesulfonate | Thermal Conductivity, Metastability | Heat Transfer Fluids mdpi.com |
| [Emim][BF₃(CH₃SO₃)] | 1-ethyl-3-methylimidazolium | Trifluoro(methanesulfonato)borate | Glass Transition Temperature (Tg) | Specialized Solvents, Electrolytes nih.gov |
| Methanesulfonate-based Protic Ionic Liquids | Various ammonium/imidazolium (B1220033) | Methanesulfonate | Ionic Conductivity, Thermal Stability | Polymer Electrolyte Membranes researchgate.net |
Enhanced Mechanistic Understanding of Environmental and Atmospheric Processes Involving Methanesulfonates
Methanesulfonic acid (MSA), the parent acid of methanesulfonates, plays a critical role in atmospheric chemistry, particularly in the formation of new aerosol particles that can influence cloud formation and climate. nih.govcopernicus.org MSA is a key oxidation product of dimethyl sulfide (B99878) (DMS), a significant source of biogenic sulfur emitted from the oceans. acs.orgacs.org Future research is focused on elucidating the complex mechanisms by which MSA, in conjunction with ammonia (B1221849) and amines, contributes to new particle formation (NPF).
Studies have shown that MSA can nucleate with ammonia and various amines to form stable clusters that grow into aerosol particles. nih.gov The interaction is not simple; for instance, experimental evidence shows that MSA can react with sulfuric acid (SA) and amines, leading to different reaction pathways and nucleation rates than SA-base systems alone. nih.gov The formation of an SA-MSA heterodimer can create more energetically favorable pathways for nucleation with certain amines like methylamine (B109427), while suppressing nucleation with others like trimethylamine (B31210), possibly due to steric hindrance. nih.gov Understanding these specific molecular interactions is crucial for accurately modeling aerosol formation in the marine atmosphere. nih.gov
The atmospheric formation mechanism of MSA itself is an area of active investigation. Recent theoretical calculations suggest a temperature-sensitive pathway where the CH₃SO₂ radical, an intermediate in DMS oxidation, reacts with O₂ to form MSA. acs.org This mechanism implies that in colder regions, a larger amount of MSA can form, while SO₂ is the dominant product in warmer areas. acs.org Incorporating such temperature-dependent mechanisms into global climate models is essential for improving predictions of atmospheric aerosol concentrations. copernicus.orgacs.org
Further research is also needed to understand the role of existing aerosols and pollutants on MSA formation and behavior. For example, observations at an inland urban location detected MSA in particles that had mixed with coastally emitted pollutants. acs.org Notably, particles containing vanadium showed elevated MSA levels, suggesting a potential catalytic role for anthropogenic metals in the atmospheric processing of biogenic emissions. acs.org The interplay between MSA, ammonia, and other acids like sulfamic acid is also an emerging area, with studies indicating that sulfamic acid can significantly enhance NPF rates in MSA-amine systems. copernicus.org
Table 2: Key Factors in Atmospheric Processes Involving Methanesulfonates
| Process | Key Reactants | Influencing Factors | Research Focus |
|---|---|---|---|
| New Particle Formation (Nucleation) | Methanesulfonic Acid (MSA), Sulfuric Acid (SA), Ammonia, Amines | Temperature, Relative Humidity, Reactant Concentrations | Elucidating synergistic and inhibitory effects between acids and bases; quantifying nucleation rates. nih.govcopernicus.org |
| MSA Gas-Phase Formation | Dimethyl Sulfide (DMS), OH radical, O₂ | Temperature | Refining the temperature-dependent reaction mechanisms and branching ratios in DMS oxidation models. acs.org |
| Heterogeneous Chemistry | MSA, Pre-existing Aerosols (e.g., containing metals like Vanadium) | Anthropogenic pollution, aerosol mixing state | Investigating the catalytic role of metals and the impact of aerosol composition on MSA partitioning and chemistry. acs.org |
| Particle Growth | MSA-Amine-Ammonia Clusters, Sulfamic Acid (SFA) | Presence of other acidic species | Understanding how additional compounds like SFA enhance the growth rate of newly formed particles. copernicus.org |
Optimization of Electrochemical Performance for Next-Generation Energy Technologies
This compound and its derivatives are emerging as critical components in electrolytes for next-generation energy technologies, including batteries and supercapacitors. mdpi.comnih.gov Their unique properties, such as high ionic conductivity, good thermal stability, and wide electrochemical potential windows, make them promising alternatives to conventional electrolytes. nih.govrsc.org Research is focused on optimizing these properties to enhance the performance, safety, and lifespan of energy storage devices. mdpi.com
In the field of lithium-ion batteries (LIBs), methanesulfonate esters are being investigated as electrolyte additives. researchgate.net Additives like 2,3,4,5,6-pentafluorophenyl methanesulfonate (PFPMS) can improve the performance of LiNi₀.₅Co₀.₂Mn₀.₃O₂/graphite cells over a wide temperature range. researchgate.net Another derivative, propargyl methanesulfonate (PMS), has been shown to improve the cyclability of Li/Li₄Ti₅O₁₂ cells by helping to form a stable solid electrolyte interphase (SEI) film on the electrode. researchgate.net Furthermore, novel zwitterionic additives like 3-(triethylammonium)-propane-1-sulfonate (TEAPS) are being designed to form robust protective films on both the anode and cathode, leading to greatly improved cycling performance. nih.gov
Methanesulfonate-based ionic liquids are also central to this research area. The choice of cation and anion in these ILs significantly impacts their electrochemical stability and conductivity. mdpi.com For instance, studies comparing different imidazolium-based methanesulfonate ILs show variations in their electrochemical stability windows (ESW), a key parameter for electrolyte performance. mdpi.com Solutions of methanesulfonic acid in ionic liquids are being studied as electrolytes, with research showing that the addition of MSA can increase conductivity and lower viscosity. mdpi.com
Beyond lithium-ion systems, there is growing interest in energy storage based on more abundant and safer charge carriers like the ammonium ion. researchgate.net The development of stable aqueous ammonium ion hybrid supercapacitors represents a significant research direction. researchgate.net Methanesulfonic acid is also a key electrolyte in other technologies, such as the electrodeposition of metals and in redox flow batteries, where the high solubility of its metal salts and its high conductivity are advantageous. rsc.org
Discovery of Novel Catalytic Systems and Advanced Reaction Pathways
Methanesulfonic acid (MSA) and its derivatives are gaining significant attention as versatile and environmentally friendly catalysts for a wide range of chemical transformations. chemfineinternational.cn Future research is aimed at discovering novel catalytic systems that leverage the strong Brønsted acidity and unique properties of methanesulfonates to develop more efficient and sustainable reaction pathways. cdnsciencepub.comresearchgate.net
A key area of development is the creation of heterogeneous (solid) acid catalysts by immobilizing MSA on solid supports. For example, silica-supported methanesulfonic acid has been shown to be an effective and reusable solid Brønsted acid catalyst for reactions like the Pechmann reaction to synthesize coumarin (B35378) derivatives. cdnsciencepub.com The interaction between MSA and the silanol (B1196071) groups on the silica (B1680970) surface generates powerful acid sites. cdnsciencepub.com Another approach involves the sulfonation of carbon-based materials, where methods like thermal decomposition of ammonium sulphate can be used to introduce sulfonic acid groups, creating active catalysts for processes such as biodiesel production. mdpi.com
In homogeneous catalysis, MSA is recognized as a "green" catalyst because it is biodegradable, less corrosive than traditional mineral acids, and non-oxidizing. rsc.orgchemfineinternational.cn It has been successfully used as a catalyst for electrophilic addition reactions, such as the alkylation of benzene (B151609) with long-chain olefins to produce linear alkylbenzenes, a key component of detergents. researchgate.net The catalyst can be recycled multiple times, although its activity can be diminished by the presence of water. researchgate.net
Research is also exploring the role of methanesulfonates in more complex catalytic systems. The direct sulfonation of methane (B114726) to produce MSA is itself an important research target, with studies investigating the use of metal salts like those of mercury or rhodium as catalysts in the presence of an oxidant like O₂ to regenerate the catalyst. scispace.comresearchgate.net Furthermore, the interaction between quaternary ammonium salts and sulfonate anions is being studied to better understand the mechanisms of phase-transfer catalysis and design new, more effective chiral catalysts. unina.it The kinetic effects of quaternary ammonium compounds on the methanesulfonylation of enzyme catalytic centers are also being explored, which could provide insights for designing enzyme inhibitors or probes. nih.gov
Table 4: Applications of Methanesulfonate-Based Catalytic Systems
| Catalyst System | Type | Example Reaction | Key Advantage |
|---|---|---|---|
| Silica-Supported Methanesulfonic Acid | Heterogeneous | Pechmann reaction (Coumarin synthesis) | Reusable, easy separation from product, solid acid. cdnsciencepub.com |
| Methanesulfonic Acid (MSA) | Homogeneous | Alkylation of benzene with 1-dodecene | "Green" catalyst, recyclable, low corrosivity. chemfineinternational.cnresearchgate.net |
| Metal Salts (e.g., Hg(CF₃SO₃)₂) in H₂SO₄/SO₃ | Homogeneous | Direct sulfonation of methane to MSA | Provides a direct pathway to a valuable chemical from a simple hydrocarbon. scispace.comresearchgate.net |
| Quaternary Ammonium Salts / Methanesulfonates | Phase-Transfer / Mechanistic Probe | General asymmetric catalysis, enzyme modification | Understanding ion-pair interactions to design better chiral catalysts; probing enzyme active sites. unina.itnih.gov |
Expanding Biomedical Applications and Biocompatibility Studies
The exploration of this compound and its derivatives in the biomedical field represents a nascent but potentially significant research avenue. Currently, the literature on the direct application of this compound in medicine is limited; however, related methanesulfonate compounds have been studied, primarily for their biological activity, which highlights the critical need for comprehensive biocompatibility assessments.
Simple alkyl esters of methanesulfonic acid, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are well-known alkylating agents used extensively in genetic and cancer research precisely because of their ability to induce DNA damage. nih.govnih.govresearchgate.net These compounds are considered genotoxic and are used as model substances to study mutagenesis and carcinogenesis. nih.govresearchgate.net Similarly, regulatory concerns exist over the formation of sulfonate esters as potential genotoxic impurities (PGIs) during the synthesis of active pharmaceutical ingredients (APIs) that use sulfonic acids. acs.org This established biological activity of simple methanesulfonate esters underscores that any future biomedical application of more complex methanesulfonate derivatives would be critically dependent on demonstrating their safety and lack of genotoxicity.
Despite these concerns, the broader class of methanesulfonate compounds holds potential. The methanesulfonate anion is used as a counterion in some pharmaceutical salts to improve properties like solubility and stability. The future direction in this area lies in the design of novel, functionalized methanesulfonate derivatives and ionic liquids that are explicitly engineered for biocompatibility. For instance, polymeric materials like polyurethanes have been investigated for drug delivery and medical devices, and their surfaces can be modified with sulfonated groups to improve properties like blood compatibility. nih.govmdpi.com
Q & A
Q. What are the recommended methodologies for synthesizing and purifying ammonium methanesulfonate in laboratory settings?
this compound can be synthesized via neutralization of methanesulfonic acid with ammonium hydroxide under controlled pH conditions. Purification typically involves recrystallization from aqueous or alcohol-water mixtures to remove unreacted precursors and byproducts. For structural validation, techniques like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential. Purity assessment follows pharmacopeial guidelines, including titration with standardized NaOH and impurity profiling via ion chromatography for sulfates and chlorides . Advanced synthesis strategies may incorporate computational modeling to optimize reaction pathways, as demonstrated in AI-driven synthetic planning for structurally related compounds .
Q. What analytical techniques are most effective for identifying this compound in heterogeneous mixtures?
Aerosol mass spectrometry (AMS) is highly effective for distinguishing this compound in complex matrices. Reference spectra for pure this compound are critical for factor analysis, enabling separation from interfering species like methanesulfinate or sulfate aerosols. The method relies on relative ionization efficiencies (RIEs) calibrated using ammonium balance techniques . For laboratory-based identification, Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) provide structural confirmation, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies trace metal impurities .
Q. How does this compound’s stability vary under different storage and experimental conditions?
this compound is hygroscopic and requires storage in airtight containers at controlled humidity to prevent deliquescence. Thermal stability studies suggest decomposition above 200°C, releasing sulfur oxides and ammonia. In aqueous solutions, pH stability is maintained between 4–8; outside this range, hydrolysis may occur. For long-term storage, desiccants like silica gel are recommended, and solutions should be protected from UV light to avoid photodegradation .
Advanced Research Questions
Q. What role does this compound play in atmospheric aerosol formation and climate modeling?
this compound contributes to secondary organic aerosol (SOA) formation via oxidation of dimethyl sulfide (DMS) in marine atmospheres. Its presence in ice cores serves as a paleoclimate proxy for historical DMS emissions, correlating with oceanic productivity shifts. Advanced chamber studies simulate OH-radical-driven oxidation pathways, quantifying methanesulfonate yields using AMS and comparing them with sulfate aerosols to refine climate models . Discrepancies between modeled and observed methanesulfonate concentrations in ice cores highlight the need for improved kinetic data on DMS oxidation mechanisms .
Q. How can researchers resolve contradictions in quantifying this compound in mixed aerosol samples?
Contradictions often arise from overlapping spectral signatures in AMS datasets. A validated approach involves factorizing organosulfur peaks into methanesulfonate (MSA) and methanesulfinate (MSIA) components using reference spectra. Calibration with RIE values (e.g., 2.06 for MSA) improves accuracy, though MSIA quantification remains ambiguous without ammonium salts. Statistical tools like orthogonal least squares regression can deconvolute residuals from sulfate and organic signals, reducing quantification errors .
Q. What methodological challenges arise when interpreting methanesulfonate data in paleoclimate studies?
Ice core methanesulfonate records are influenced by non-linear deposition processes and post-depositional volatilization. Researchers must reconcile spatial variability in ice core data (e.g., Greenland vs. Antarctic records) using regional climate models that account for transport efficiency and aerosol aging. Advanced statistical methods, such as Monte Carlo simulations, are employed to quantify uncertainties in historical methanesulfonate flux reconstructions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
